molecular formula C17H25NO B4916518 1-[3-(2-methyl-6-prop-2-enylphenoxy)propyl]pyrrolidine

1-[3-(2-methyl-6-prop-2-enylphenoxy)propyl]pyrrolidine

Cat. No.: B4916518
M. Wt: 259.4 g/mol
InChI Key: BTZGJWJZWXYPQD-UHFFFAOYSA-N
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Description

1-[3-(2-methyl-6-prop-2-enylphenoxy)propyl]pyrrolidine is a complex organic compound featuring a pyrrolidine ring attached to a phenoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-methyl-6-prop-2-enylphenoxy)propyl]pyrrolidine typically involves a multi-step process. One common method is the [3+2] annulation of N-Ts-α-amino aldehydes and 1,3-bis(silyl)propenes, which allows for the efficient and stereoselective synthesis of densely functionalized pyrrolidines . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-methyl-6-prop-2-enylphenoxy)propyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-[3-(2-methyl-6-prop-2-enylphenoxy)propyl]pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(2-methyl-6-prop-2-enylphenoxy)propyl]pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(2-methyl-6-prop-2-enylphenoxy)propyl]pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[3-(2-methyl-6-prop-2-enylphenoxy)propyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c1-3-8-16-10-6-9-15(2)17(16)19-14-7-13-18-11-4-5-12-18/h3,6,9-10H,1,4-5,7-8,11-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZGJWJZWXYPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC=C)OCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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